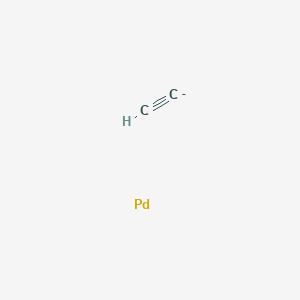

Ethyne;palladium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyne, commonly known as acetylene, is a hydrocarbon with the formula C₂H₂. Palladium is a transition metal with the symbol Pd. When combined, ethyne and palladium form a complex that is widely used in various catalytic processes, particularly in organic synthesis and industrial applications. The combination of ethyne and palladium is significant due to its ability to facilitate reactions such as hydrogenation and polymerization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of ethyne typically involves the reaction of calcium carbide with water, producing acetylene gas. This reaction is represented by the equation: [ \text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_2 + \text{Ca(OH)}_2 ]

For the preparation of palladium catalysts, palladium is often supported on various substrates such as carbon or alumina. The palladium is deposited onto the substrate through processes like impregnation or precipitation, followed by reduction to obtain the active palladium nanoparticles .

Industrial Production Methods

In industrial settings, ethyne is produced as a byproduct of ethylene production through the cracking of hydrocarbons. The selective hydrogenation of acetylene to ethylene is a crucial step in this process, often facilitated by palladium-based catalysts .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyne and palladium complexes undergo various types of reactions, including:

Hydrogenation: The addition of hydrogen to ethyne to form ethylene or ethane.

Oxidation: The reaction of ethyne with oxygen to form carbon dioxide and water.

Substitution: The replacement of hydrogen atoms in ethyne with other atoms or groups.

Common Reagents and Conditions

Hydrogenation: Typically involves hydrogen gas (H₂) and palladium catalysts under mild conditions.

Oxidation: Requires oxygen (O₂) or other oxidizing agents.

Substitution: Involves reagents such as halogens or alkyl halides.

Major Products

Hydrogenation: Ethylene (C₂H₄) or ethane (C₂H₆).

Oxidation: Carbon dioxide (CO₂) and water (H₂O).

Substitution: Various substituted alkynes depending on the reagents used

Applications De Recherche Scientifique

Ethyne and palladium complexes have numerous applications in scientific research:

Mécanisme D'action

The mechanism by which ethyne and palladium complexes exert their effects involves the adsorption of ethyne onto the palladium surface, followed by the activation of hydrogen molecules. This leads to the formation of palladium hydrides, which facilitate the hydrogenation of ethyne to ethylene or ethane. The catalytic cycle involves the continuous adsorption and desorption of reactants and products on the palladium surface .

Comparaison Avec Des Composés Similaires

Similar Compounds

Platinum (Pt): Similar to palladium, platinum is used in hydrogenation reactions but is more expensive.

Nickel (Ni): Another transition metal used in hydrogenation, though it is less selective than palladium.

Rhodium (Rh): Used in hydrogenation and hydroformylation reactions, but also more costly than palladium.

Uniqueness

Palladium is unique due to its high selectivity and efficiency in catalytic processes, particularly in the hydrogenation of alkynes to alkenes. Its ability to form stable complexes with various ligands and its relatively lower cost compared to platinum and rhodium make it a preferred choice in many industrial applications .

Propriétés

Numéro CAS |

499995-36-7 |

|---|---|

Formule moléculaire |

C2HPd- |

Poids moléculaire |

131.45 g/mol |

Nom IUPAC |

ethyne;palladium |

InChI |

InChI=1S/C2H.Pd/c1-2;/h1H;/q-1; |

Clé InChI |

YLICMCUQUGYYOR-UHFFFAOYSA-N |

SMILES canonique |

C#[C-].[Pd] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)

![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)